
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine
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Overview
Description
4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine is a brominated pyrazole derivative featuring a cyclopentyl substituent at the N1 position and an amine group at C3.
Preparation Methods
The synthesis of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving 3-oxo-3-cyclopentyl propionitrile and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-bromo-1-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents. For example, it can react with nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine has potential antimicrobial properties. It has been investigated for its activity against various pathogens, demonstrating efficacy comparable to standard antimicrobial agents.
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes, particularly those involved in cancer progression and microbial resistance. For example, studies have highlighted its interaction with heat shock protein 90 (Hsp90), a crucial chaperone involved in protein folding and stability in cancer cells .
Agrochemical Applications
The structural characteristics of this compound also lend themselves to applications in agrochemicals. Its ability to interact with biological targets makes it suitable for developing novel pesticides or herbicides that can selectively inhibit target enzymes in pests or weeds without affecting non-target organisms .
Materials Science
In materials science, this compound can serve as an intermediate for synthesizing new materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability or electrical conductivity .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various pyrazole derivatives, this compound was found to exhibit significant activity against Gram-negative bacteria, outperforming several standard antibiotics .
Case Study 2: Cancer Research
A recent publication focused on the role of this compound as an Hsp90 inhibitor demonstrated its potential in reducing tumor growth in vitro. The study emphasized the importance of structural modifications to enhance binding affinity and selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been reported to inhibit oxidative phosphorylation and calcium uptake in biological systems . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features, molecular weights, and substituents of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine with analogs from the evidence:
Key Observations :
- Substituent Effects : Bulky groups (e.g., 4-methoxybenzyl in ) increase molecular weight and may reduce solubility compared to smaller substituents like methyl .
- Electron-Withdrawing Groups : Bromine and trifluoromethyl groups (e.g., ) enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions.
- Steric Hindrance : Cyclopentyl (hypothetical in the target compound) and cyclohexylethyl groups (as in ) likely influence binding interactions in biological systems.
Biological Activity
4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C9H12BrN3 with a molecular weight of approximately 230.11 g/mol. The compound features a bromine atom at the fourth position of the pyrazole ring, which is believed to enhance its reactivity and biological activity.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. It has been investigated for its potential to inhibit various cancer cell lines and microbial strains. For example, it has shown activity against Trypanosoma cruzi, with a reported pIC50 value of 6.4, indicating a promising selectivity over human cells .
Table 1: Biological Activity Summary
The mechanism of action of this compound involves interactions with specific enzymes and receptors. The bromine atom and cyclopentyl group contribute to the compound's binding affinity, potentially leading to the inhibition or modulation of enzyme activity. Studies suggest that it may interact with kinases, which are critical in cell signaling pathways.
Structure-Activity Relationships (SAR)
The structural modifications on the pyrazole ring significantly influence the biological activity of related compounds. For instance, variations in substituents have been explored to optimize potency and selectivity against specific targets. Compounds with more polar substituents generally showed better activity compared to those with lower cLogP values .
Table 2: SAR Insights
Compound | Substituent Type | Activity Level |
---|---|---|
NPD-0227 | Cycloalkyl moieties | Potent (pIC50 = 6.4) |
Benzyl substituted | Piperidine derivatives | Moderate (pIC50 ~5.6) |
Aromatic rings | Various substitutions | Variable |
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound in treating diseases:
- Cancer Treatment : A study demonstrated that pyrazole-based inhibitors showed significant inhibition of lactate dehydrogenase (LDH) in pancreatic cancer cells, indicating potential as anticancer agents .
- Enzyme Inhibition : Research on pyrazole derivatives indicated their ability to inhibit specific kinases involved in cancer progression, showcasing their role as potential therapeutic agents in oncology .
Properties
Molecular Formula |
C8H12BrN3 |
---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
4-bromo-2-cyclopentylpyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3/c9-7-5-11-12(8(7)10)6-3-1-2-4-6/h5-6H,1-4,10H2 |
InChI Key |
UOFBNMHPGOUQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Br)N |
Origin of Product |
United States |
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